molecular formula C7H5F2NO B13466991 3-Amino-2,6-difluorobenzaldehyde

3-Amino-2,6-difluorobenzaldehyde

Cat. No.: B13466991
M. Wt: 157.12 g/mol
InChI Key: MHUZGJTYUUUULB-UHFFFAOYSA-N
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Description

3-Amino-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ammonia or an amine source under controlled conditions. Another method includes the use of Grignard reagents, where 2,6-difluorobenzaldehyde is reacted with a Grignard reagent followed by hydrolysis to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,6-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,6-difluorobenzaldehyde is unique due to the specific positioning of the amino and difluoro groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-amino-2,6-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUZGJTYUUUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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